molecular formula C6H8N2 B2390454 5-Cyclopropyl-1H-imidazole CAS No. 89830-98-8

5-Cyclopropyl-1H-imidazole

Cat. No. B2390454
CAS RN: 89830-98-8
M. Wt: 108.144
InChI Key: BNFGUBCFRVUHJH-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1H-imidazole is a compound with the molecular formula C6H8N2 and a molecular weight of 108.14 . It is a solid substance and is known to be an important synthon in the development of new drugs .


Molecular Structure Analysis

The structure of this compound consists of an imidazole ring with a cyclopropyl group attached at the 5-position . The InChI code for this compound is 1S/C6H8N2/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions. They are key components to functional molecules used in a variety of applications .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 108.14 . The boiling point is 313.5±11.0°C at 760 mmHg .

Scientific Research Applications

Anticancer Potential

Imidazole derivatives, including 5-Cyclopropyl-1H-imidazole, have shown significant potential in anticancer research. A study by Abu Almaaty et al. (2021) synthesized a series of imidazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. One of the derivatives was identified as the most potent against breast, liver, and colon cancer cell lines. These imidazole compounds demonstrated apoptosis induction and cell cycle arrest, highlighting their potential as anticancer agents (Abu Almaaty et al., 2021).

Cardiotonic Activity

Matthews et al. (1990) explored the synthesis of biimidazoles, including compounds related to this compound, for their cardiotonic activity. They discovered that certain biimidazoles showed significant inotropic effects in animal models, suggesting potential applications in treating heart conditions (Matthews et al., 1990).

Hormonal and Antiproliferative Effects

Wiglenda et al. (2005) synthesized 1H-imidazole derivatives to test for hormonal activity and antiproliferative effects against breast cancer cell lines. They found that specific substitutions on the imidazole ring enhanced these properties, demonstrating the compound's potential in cancer treatment (Wiglenda et al., 2005).

Broad Bioactivities and Therapeutic Potency

Zhang et al. (2014) conducted a comprehensive review of imidazole-based compounds, noting their broad bioactivities and high therapeutic potency for various diseases. This review underscores the significant role of imidazole derivatives in medicinal chemistry, including their potential applications in diagnostics and pathology (Zhang et al., 2014).

Inhibition of Enzymes

Research by Abadi et al. (2012) on 1H-imidazol-1-ylmethylacridin derivatives, closely related to this compound, indicated their effectiveness in inhibiting various enzymes. These compounds showed potential for treating conditions like Cushing's syndrome, hypertension, and breast cancer (Abadi et al., 2012).

Synthesis and Structural Analysis

Research on the synthesis and structure-activity relationship of imidazole cyclopropyl amine analogues, including this compound, has contributed to understanding these compounds' structural features and potential medicinal applications (Zheng et al., 2018).

Safety and Hazards

The safety information available indicates that 5-Cyclopropyl-1H-imidazole may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole compounds, including 5-Cyclopropyl-1H-imidazole, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on exploring these properties further and developing novel synthesis methods .

Mechanism of Action

Target of Action

5-Cyclopropyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The primary targets of imidazole derivatives are often dependent on the specific functional groups attached to the imidazole ring.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids in the target protein . The specific mode of action would depend on the nature of the target and the specific functional groups present on the this compound molecule.

Biochemical Pathways

Imidazole is a key component in several biochemical pathways. It is part of the side-chain of histidine, an amino acid frequently found in the catalytic site of enzymes . Imidazole is also involved in the biosynthesis of purines, which are key components of nucleic acids . .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability and distribution within the body.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects of this compound would depend on its specific target and mode of action.

properties

IUPAC Name

5-cyclopropyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFGUBCFRVUHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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